molecular formula C11H18N2 B11911856 3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole

3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B11911856
M. Wt: 178.27 g/mol
InChI Key: WPGVDXHZILMWNJ-UHFFFAOYSA-N
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Description

3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bicyclic structure with a pyrazole ring fused to a benzene ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-ethyl-2,3-dimethylbutane-1,4-dione with hydrazine hydrate can lead to the formation of the desired indazole compound . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process. Transition metal-catalyzed reactions, such as those involving copper or palladium, are commonly used in industrial settings to facilitate the cyclization and formation of the indazole ring .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated indazole compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole stands out due to its unique structural features and diverse biological activities. Its specific substitution pattern and bicyclic structure contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-ethyl-5,5-dimethyl-1,4,6,7-tetrahydroindazole

InChI

InChI=1S/C11H18N2/c1-4-9-8-7-11(2,3)6-5-10(8)13-12-9/h4-7H2,1-3H3,(H,12,13)

InChI Key

WPGVDXHZILMWNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC2=C1CC(CC2)(C)C

Origin of Product

United States

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